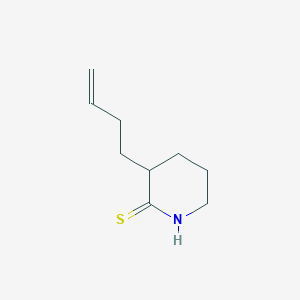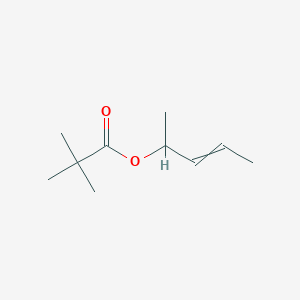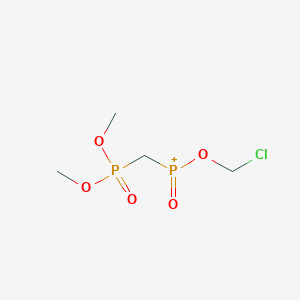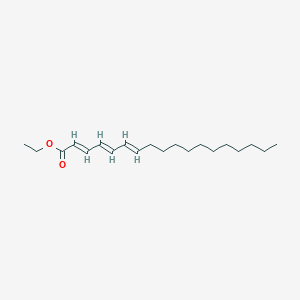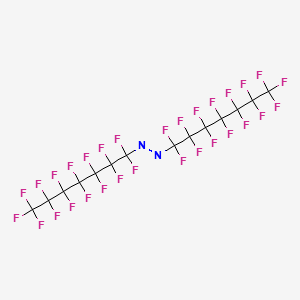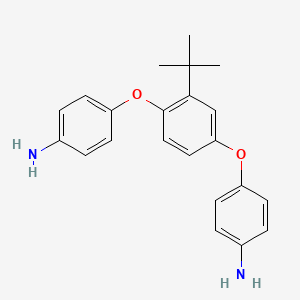![molecular formula C10H9Cl2NO3 B12547289 Glycine, N-[(3,4-dichlorophenyl)acetyl]- CAS No. 153906-08-2](/img/structure/B12547289.png)
Glycine, N-[(3,4-dichlorophenyl)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(3,4-dichlorophenyl)acetyl]- is a chemical compound with the molecular formula C10H9Cl2NO3 It is a derivative of glycine, an amino acid, and features a dichlorophenyl group attached to the acetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(3,4-dichlorophenyl)acetyl]- typically involves the acylation of glycine with 3,4-dichlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[(3,4-dichlorophenyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Glycine, N-[(3,4-dichlorophenyl)acetyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-[(3,4-dichlorophenyl)acetyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to receptors, altering their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dichlorophenyl)glycine
- N-[(3,4-Dichlorophenyl)(phenyl)methyl]glycine
Uniqueness
Glycine, N-[(3,4-dichlorophenyl)acetyl]- is unique due to its specific structural features, such as the dichlorophenyl group and the acetyl linkage. These features confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
153906-08-2 |
|---|---|
Fórmula molecular |
C10H9Cl2NO3 |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dichlorophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(3-8(7)12)4-9(14)13-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Clave InChI |
DBGGEQBTIPZUAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)NCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)

